molecular formula C5H9F3Si B1353066 Trifluorovinyltrimethylsilane CAS No. 1427-33-4

Trifluorovinyltrimethylsilane

Cat. No.: B1353066
CAS No.: 1427-33-4
M. Wt: 154.2 g/mol
InChI Key: AFNVSCFNCGXMQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyl(trifluorovinyl)silane was prepared without characterization details from bromotrifluoroethylene, which is not commercially available . The product was synthesized using several other reagents: chlorotrifluoroethylene, trifluoroethylene, and various alkyl lithium compounds .

Scientific Research Applications

Synthesis Applications

  • Homoallyl Ether Synthesis : Trifluorovinyltrimethylsilane derivatives are utilized in the chemoselective allylation of acetals, enabling the synthesis of homoallyl ethers. This process is catalyzed by TMS triflate in ionic liquids, offering an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).

  • Production of Tris(perfluoroalkyl)phosphines : this compound reacts with triphenylphosphite to synthesize tris(perfluoroalkyl)phosphines. These compounds are of interest as alternatives to the carbon monoxide ligand in various applications (Murphy-Jolly, Lewis, & Caffyn, 2005).

  • Gem-Difluoro Compound Synthesis : Utilized for the production of gem-difluoro functionalized derivatives, including various types of electrophilic substrates. This process involves a one-pot methodology that is significant in the field of fluorine chemistry (Portella, Brigaud, Lefebvre, & Plantier-Royon, 2000).

Environmental and Sustainability Aspects

  • Sustainability in Chemical Production : The compound plays a role in sustainable chemical production, particularly in the conversion of trifluoromethane, a greenhouse gas, into valuable fluorinated compounds. This is achieved using a flow reactor setup, emphasizing the importance of eco-friendly methodologies in modern chemical research (Musio, Gala, & Ley, 2018).

Medicinal Chemistry

  • Drug Discovery : Trifluoromethyl ethers and thioethers, synthesized using this compound, are increasingly important in medicinal chemistry due to their unique properties. These compounds are used in the development of a variety of pharmaceuticals (Landelle, Panossian, & Leroux, 2014).

Organometallic Chemistry

  • Titanium(IV) Trifluoromethyl Complexes : The compound serves as a group-transfer reagent in the synthesis of Titanium(IV) trifluoromethyl complexes. These complexes have been studied for their unique bonding characteristics and robustness, contributing to the understanding of organometallic fluorocarbon chemistry (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).

Safety and Hazards

Trifluorovinyltrimethylsilane is classified as a highly flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle it with care, keeping it away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

Silane, trimethyl(trifluoroethenyl)-, also known as Trifluorovinyltrimethylsilane, is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group . The primary targets of this compound are electrophilic substrates, including aldehydes and ketones .

Mode of Action

The mode of action of Silane, trimethyl(trifluoroethenyl)- involves a series of chemical reactions. The mechanism begins by the generation of Si(CH3)3X and a highly reactive [CF3]− (trifluoromethide) intermediate . The [CF3]− attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product, plus [CF3]−, thus propagating an anionic chain reaction .

Biochemical Pathways

The biochemical pathways affected by Silane, trimethyl(trifluoroethenyl)- involve the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . This results in the production of trifluoromethylated alcohols . The compound also converts esters to trifluoromethyl ketones .

Pharmacokinetics

It’s known that the compound is a colorless liquid with a density of 0962 g/mL at 20 °C and a boiling point of 54 to 55 °C . These properties may influence its distribution, metabolism, and excretion in a biological system.

Result of Action

The result of the action of Silane, trimethyl(trifluoroethenyl)- is the introduction of the trifluoromethyl group into organic compounds. This can lead to the formation of trifluoromethylated alcohols and trifluoromethyl ketones . These compounds have various applications in organic chemistry.

Action Environment

The action of Silane, trimethyl(trifluoroethenyl)- can be influenced by environmental factors. For instance, the compound is moisture sensitive , which means its reactivity and stability can be affected by the presence of water or humidity. Furthermore, the compound’s reactivity can be influenced by the presence of a metal salt or a soluble fluoride-containing species .

Properties

IUPAC Name

trimethyl(1,2,2-trifluoroethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNVSCFNCGXMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458636
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-33-4
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorotrifluoroethylene of the formula (10) is treated with n-butyl lithium and then reacted with chlorotrimethylsilane of the formula (11) to obtain 1,1,2-trifluoro-2-trimethylsilylethylene of the formula (12). Then, without isolation, this compound (12) is reacted further with a lithium compound of the formula (13) to obtain a difluoroethylene compound of the formula (14).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluorovinyltrimethylsilane

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